molecular formula C22H15F3N2O5 B3624504 methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate

methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate

Cat. No.: B3624504
M. Wt: 444.4 g/mol
InChI Key: OGIJYAASHCSAKL-UHFFFAOYSA-N
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Description

Methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate is a synthetic compound characterized by its unique chromen-4-one structure, featuring pyrazole and trifluoromethyl groups. These chemical motifs are often associated with a range of biological activities, making this compound particularly interesting in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate typically begins with the preparation of the chromone core. This involves the cyclization of an appropriate ortho-hydroxyacetophenone with a trifluoromethyl-substituted aldehyde under acidic conditions. The resultant intermediate is then subjected to a nucleophilic substitution with 1-phenyl-1H-pyrazole-4-ol to form the desired pyrazole ether linkage.

The final esterification step involves the reaction of the hydroxyl group with methyl bromoacetate in the presence of a base such as potassium carbonate, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing each step for high yield and purity. This includes the use of continuous flow reactors for the cyclization step to ensure consistent quality and reduce reaction times. The nucleophilic substitution and esterification steps can be scaled up using batch reactors, with careful monitoring of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions, including:

  • Oxidation: Potentially forming quinone derivatives.

  • Reduction: Targeting the keto group to form alcohols.

  • Substitution: Particularly nucleophilic substitutions at the pyrazole and chromone rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Bases like sodium hydride or catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

  • Oxidation: Quinone analogs.

  • Reduction: Corresponding alcohol derivatives.

  • Substitution: Various substituted chromone and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate is used as a building block for the synthesis of more complex molecules due to its multifunctional groups.

Biology

The compound is researched for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its chromone core is a known pharmacophore in medicinal chemistry, and the addition of pyrazole and trifluoromethyl groups can enhance biological activity and metabolic stability.

Medicine

In medicine, it’s investigated for its potential therapeutic effects. Studies focus on its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings, due to its potential thermal and chemical stability.

Mechanism of Action

The mechanism of action of methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate involves its interaction with specific molecular targets. The chromone core can act as a ligand for various enzymes, potentially inhibiting or modulating their activity. The pyrazole group is known for its ability to bind to metal ions, which can influence biochemical pathways. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate stands out due to its unique combination of chromone, pyrazole, and trifluoromethyl groups. Similar compounds include:

  • Chromone derivatives: These often lack the additional pyrazole and trifluoromethyl groups, resulting in different biological activities.

  • Pyrazole derivatives: These compounds may not have the chromone core, affecting their chemical reactivity and biological properties.

  • Trifluoromethyl-substituted compounds: These can vary widely but typically do not combine all three functional groups in the same manner.

This compound's unique structure offers distinct advantages in medicinal chemistry and materials science, providing a versatile scaffold for further development and application.

Properties

IUPAC Name

methyl 2-[4-oxo-3-(1-phenylpyrazol-4-yl)oxy-2-(trifluoromethyl)chromen-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O5/c1-30-18(28)10-13-7-8-16-17(9-13)32-21(22(23,24)25)20(19(16)29)31-15-11-26-27(12-15)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIJYAASHCSAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate
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methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate
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methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate
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methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate
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methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate
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methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate

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